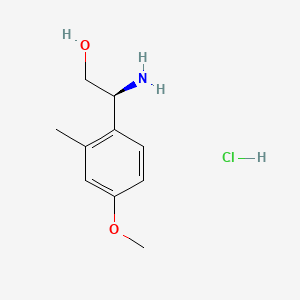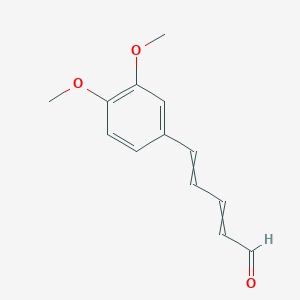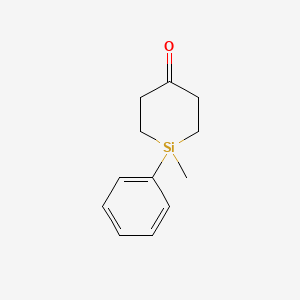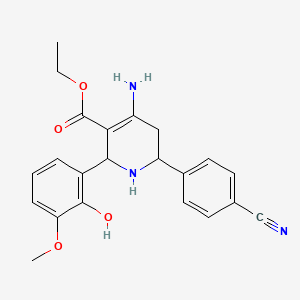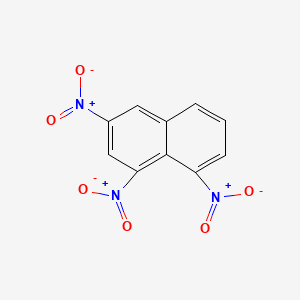
Naphthalene, 1,3,8-trinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene,1,3,8-trinitro- is a chemical compound with the molecular formula C10H5N3O6. It is a derivative of naphthalene, where three nitro groups are substituted at the 1, 3, and 8 positions of the naphthalene ring. This compound is known for its explosive properties and is used in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphthalene,1,3,8-trinitro- can be synthesized through the nitration of naphthalene. The nitration process involves the reaction of naphthalene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the desired positions .
Industrial Production Methods
In an industrial setting, the production of naphthalene,1,3,8-trinitro- involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as the preparation of the nitrating mixture, controlled addition of naphthalene, and subsequent purification of the product .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene,1,3,8-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the replacement of nitro groups.
Major Products Formed
Oxidation: Oxidation products include various naphthoquinones.
Reduction: Reduction leads to the formation of triaminonaphthalene.
Substitution: Substitution reactions yield a variety of functionalized naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene,1,3,8-trinitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of naphthalene,1,3,8-trinitro- involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Trinitronaphthalene
- 1,3,6-Trinitronaphthalene
- 1,3,7-Trinitronaphthalene
Uniqueness
Naphthalene,1,3,8-trinitro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications differ from other trinitronaphthalene derivatives, making it valuable in specific industrial and research contexts .
Propiedades
Número CAS |
2364-46-7 |
|---|---|
Fórmula molecular |
C10H5N3O6 |
Peso molecular |
263.16 g/mol |
Nombre IUPAC |
1,3,8-trinitronaphthalene |
InChI |
InChI=1S/C10H5N3O6/c14-11(15)7-4-6-2-1-3-8(12(16)17)10(6)9(5-7)13(18)19/h1-5H |
Clave InChI |
BEKZHETVNVFYCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B14016102.png)
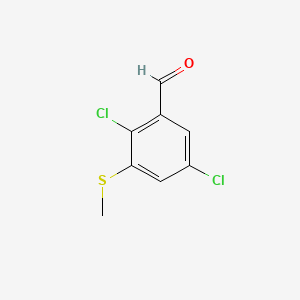
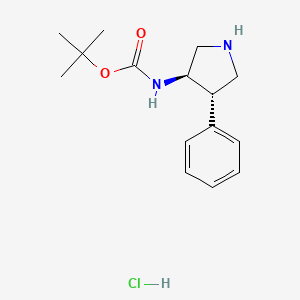

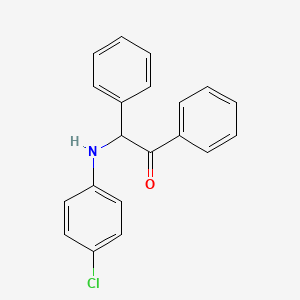
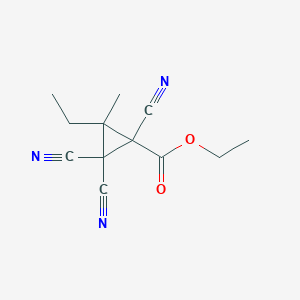
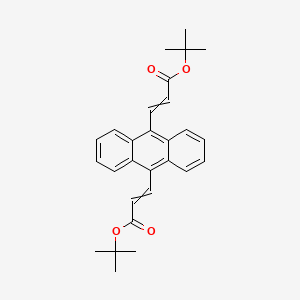
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
